(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid
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Overview
Description
“(3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]dec-8-en-4-yl)-acetic acid” is a chemical compound with the molecular formula C11H11NO4 . It is a product for proteomics research .
Molecular Structure Analysis
The molecular structure of “(3,5-Dioxo-4-aza-tricyclo[5.2.1.02,6]dec-8-en-4-yl)-acetic acid” is represented by the linear formula C11H11NO4 . The molecular weight of this compound is 221.21 .Scientific Research Applications
DAT has been found to have a number of potential scientific research applications. It has been used in the study of the structure and function of proteins, as a fluorescent probe for the study of enzyme kinetics, and as a tool for the study of the structure and dynamics of biological systems. DAT has also been used to study the effects of environmental stressors on cellular systems, and to study the effects of toxic compounds on living organisms.
Mechanism of Action
The mechanism of action of DAT is not yet fully understood. It is believed to act as an inhibitor of enzymes involved in the metabolism of proteins, and it has been shown to interact with a number of different proteins. It is also thought to interact with other molecules, such as DNA, to alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of DAT are not yet fully understood. However, it has been shown to have a number of interesting effects on living organisms. For example, it has been shown to have an inhibitory effect on proteins involved in the metabolism of proteins, and it has been shown to have an inhibitory effect on enzymes involved in the metabolism of carbohydrates. It has also been shown to have an inhibitory effect on enzymes involved in the metabolism of lipids.
Advantages and Limitations for Lab Experiments
DAT has a number of advantages for lab experiments. It is a relatively new compound, which means that it is not yet widely used, so it can be used to study the effects of novel compounds. It is also relatively easy to synthesize, and it is relatively stable in aqueous solutions. However, there are also a number of limitations to using DAT in lab experiments. For example, it is a relatively expensive compound, and it can be difficult to obtain in large quantities. It is also not yet widely used, so it can be difficult to find reliable sources of information about its effects.
Future Directions
There are a number of potential future directions for the use of DAT in scientific research. For example, further research could be conducted to better understand its mechanism of action, and to explore its potential effects on other cellular systems. Additionally, further research could be conducted to explore the potential applications of DAT in the study of toxic compounds and environmental stressors. Finally, further research could be conducted to explore the potential of DAT as a therapeutic agent.
Synthesis Methods
DAT is synthesized using a two-step process. The first step involves the reaction of 4-amino-3,5-dioxo-tricyclo[5.2.1.0*2,6]decane-8-carboxylic acid with ethyl chloroformate in an aqueous solution of sodium hydroxide. This reaction yields the desired product, DAT, in a yield of up to 98%. The second step of the process involves the purification of the DAT through the use of aqueous sodium hydroxide and ethyl acetate.
properties
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-7(14)4-12-10(15)8-5-1-2-6(3-5)9(8)11(12)16/h1-2,5-6,8-9H,3-4H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXETVEDTUWAYHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311340 |
Source
|
Record name | (3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26749-93-9 |
Source
|
Record name | NSC241479 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00311340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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